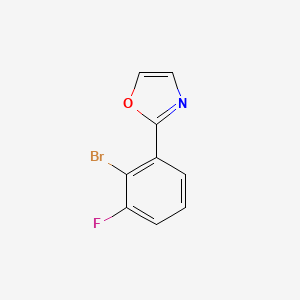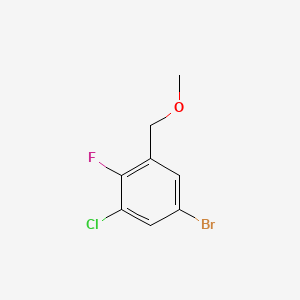
Aloc-Asp(OtBu)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloc-Asp(OtBu)-OH.DCHA, also known as (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, is a compound used in various chemical and biological research applications. It is a derivative of aspartic acid, modified with an allyloxycarbonyl (Aloc) protecting group and a tert-butyl (OtBu) ester group. The compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Asp(OtBu)-OH.DCHA typically involves the protection of the amino and carboxyl groups of aspartic acid. The allyloxycarbonyl (Aloc) group is introduced to protect the amino group, while the tert-butyl (OtBu) ester is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Aloc-Asp(OtBu)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Aloc group can be removed using palladium-catalyzed hydrogenation, while the OtBu group can be removed using acidic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used for the removal of the Aloc protecting group.
Acidic Conditions: Employed for the removal of the OtBu ester group.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified or used in peptide synthesis .
Scientific Research Applications
Aloc-Asp(OtBu)-OH.DCHA is widely used in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Aloc-Asp(OtBu)-OH.DCHA involves its role as a protected amino acid derivative. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity and stability make it an essential tool in organic synthesis and peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another protected aspartic acid derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar to Aloc-Asp(OtBu)-OH.DCHA but with a different protecting group (Boc) for the amino group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide a balance of stability and reactivity. The Aloc group offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis .
Properties
Molecular Formula |
C24H42N2O6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
InChI Key |
BWZPYGCMXCOSND-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


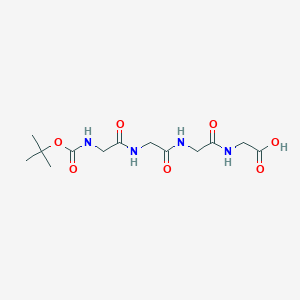
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
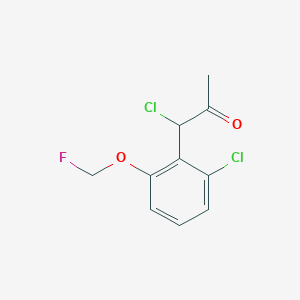
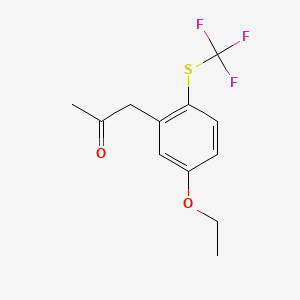
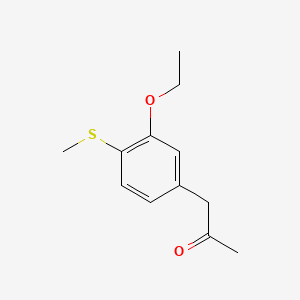
![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)

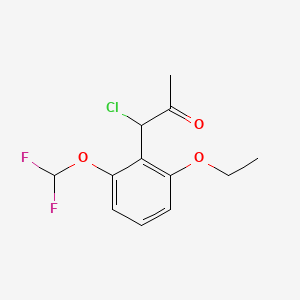
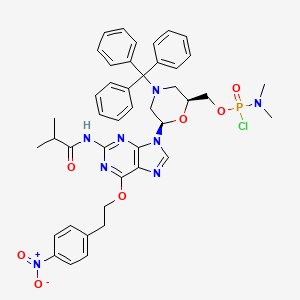
![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)
